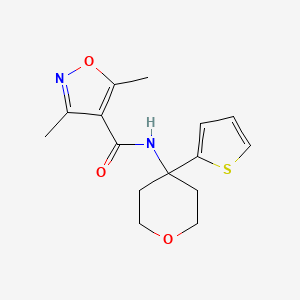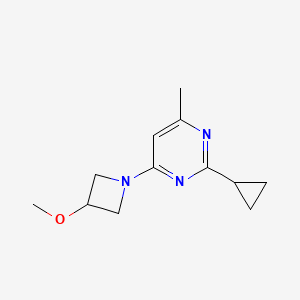
2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Antiviral Activity
Research on structurally similar pyrimidine derivatives, like those involving modifications at the pyrimidine ring, has shown potential antiviral activity. For instance, compounds with substitutions on the pyrimidine ring have been evaluated for their efficacy against DNA and RNA viruses, showing marked inhibition of retrovirus replication in cell culture. These findings suggest that certain structural modifications on pyrimidine derivatives can lead to significant antiviral properties (Hocková et al., 2003).
Antimicrobial Activity
Similarly, research into pyrimidine derivatives has also indicated their potential in antimicrobial applications. New compounds synthesized from pyrimidine bases have shown significant anti-inflammatory activities, with some demonstrating comparable efficacy to established drugs like celecoxib. These studies imply that pyrimidine derivatives, through careful structural modification, could serve as potent antimicrobial agents (Fahmy et al., 2012).
Anticancer Activity
Moreover, the synthesis of novel pyrimidine derivatives has been directed towards anticancer applications. Compounds synthesized from modifications of the pyrimidine core structure have been investigated for their ability to inhibit tumor growth in various models, suggesting a promising avenue for the development of new anticancer therapies. The structural features of these compounds, particularly modifications at specific positions on the pyrimidine ring, play crucial roles in their biological activity and therapeutic potential (Zhou et al., 2004).
properties
IUPAC Name |
2-cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-8-5-11(15-6-10(7-15)16-2)14-12(13-8)9-3-4-9/h5,9-10H,3-4,6-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUJQWFXCUDFWRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CC(C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-4-(3-methoxyazetidin-1-yl)-6-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,5-Dimethyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid](/img/structure/B2409258.png)
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)ethanone](/img/structure/B2409260.png)
![Ethyl 2-{[5-({[(4-fluorobenzyl)oxy]carbonyl}amino)-1,3,4-thiadiazol-2-yl]sulfanyl}acetate](/img/structure/B2409261.png)
![1,7-dimethyl-3-pentyl-9-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2409263.png)

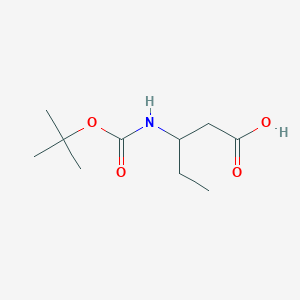
![2-phenoxy-N'-{2-[3-(trifluoromethyl)phenoxy]ethanimidoyl}nicotinohydrazide](/img/structure/B2409268.png)
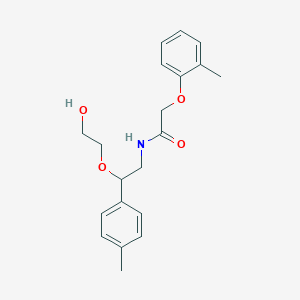

![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)
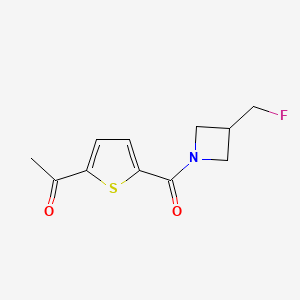
![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)
